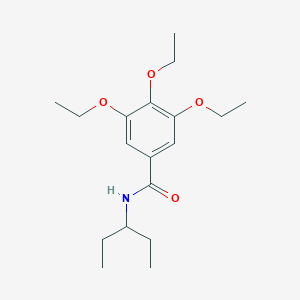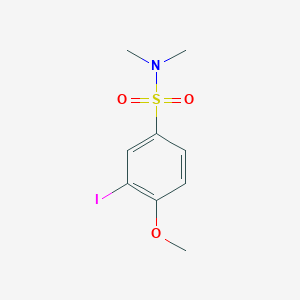
N-(3-ethylphenyl)-N'-(2-methoxy-5-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylphenyl)-N'-(2-methoxy-5-methylphenyl)thiourea, commonly known as EMPTU, is a thiourea derivative that has been extensively studied for its potential applications in scientific research. EMPTU is a white crystalline solid that is soluble in organic solvents and exhibits a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
EMPTU has been studied for a range of scientific research applications, including its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. EMPTU has also been investigated for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of EMPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EMPTU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. EMPTU has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
EMPTU exhibits a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial activities. EMPTU has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EMPTU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EMPTU in lab experiments is its relatively low toxicity compared to other thiourea derivatives. EMPTU has been shown to have low cytotoxicity in normal cells, making it a potentially safe candidate for further development as a therapeutic agent. However, one of the limitations of using EMPTU in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on EMPTU. One direction is the development of EMPTU derivatives with improved solubility and bioavailability. Another direction is the investigation of EMPTU's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of EMPTU and its potential interactions with other drugs and compounds.
Conclusion
In conclusion, EMPTU is a thiourea derivative that has been extensively studied for its potential applications in scientific research. EMPTU exhibits a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial activities. While there are some limitations to using EMPTU in lab experiments, such as its limited solubility in water, there are also several potential future directions for research on this compound. Further investigation of EMPTU's mechanism of action and potential therapeutic applications could lead to the development of new and effective treatments for a range of diseases.
Synthesemethoden
EMPTU can be synthesized using a variety of methods, including the reaction of 3-ethylbenzoyl isothiocyanate with 2-methoxy-5-methylphenylamine in the presence of a base. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization.
Eigenschaften
IUPAC Name |
1-(3-ethylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-4-13-6-5-7-14(11-13)18-17(21)19-15-10-12(2)8-9-16(15)20-3/h5-11H,4H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEQVASSSGXGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=S)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
![N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)

![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5712024.png)
![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)
![3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5712034.png)

![2-[(3,5-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5712046.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5712052.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)
